![molecular formula C13H19Cl2N B2889127 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride CAS No. 104126-78-5](/img/structure/B2889127.png)
1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride
Übersicht
Beschreibung
1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride is a chemical compound used in scientific research. Its unique properties enable the synthesis of various compounds, making it valuable for drug discovery and chemical synthesis studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride include its melting point, boiling point, density, molecular formula, and molecular weight .
Wissenschaftliche Forschungsanwendungen
Anti-Leukemia Activity
Research into the synthesis and biological activity of compounds related to 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride has shown potential anti-leukemia effects. A study by Yang et al. (2009) synthesized compounds based on 1-phenethyl-4-hydroxy piperidinium hydrochloride with various substituted groups. These compounds demonstrated the ability to inhibit the growth of K562 cells, suggesting anti-leukemia bioactivity.
Selective σ Ligands
In the field of pharmacology, derivatives of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride have been studied for their affinity as selective σ ligands. Tacke et al. (2003) synthesized sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, showing the versatility of piperidine derivatives in targeting central nervous system receptors (Tacke et al., 2003).
Anti-Acetylcholinesterase Activity
Another significant application is in the development of inhibitors for acetylcholinesterase, a key enzyme involved in neurotransmission. Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives that showed potent anti-acetylcholinesterase activity, highlighting the potential of these compounds in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Molecular Structure Analysis
The study of the molecular and crystal structures of piperidine derivatives, including those related to 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride, is crucial for understanding their chemical behavior and interaction with biological targets. Research by Dega-Szafran et al. (2006) on the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride provides insights into the molecular conformations and hydrogen bonding patterns that could influence the biological activity of these compounds (Dega-Szafran et al., 2006).
Safety And Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It’s important to handle 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride with care, using appropriate safety measures.
Eigenschaften
IUPAC Name |
1-[[3-(chloromethyl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15;/h4-6,9H,1-3,7-8,10-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQIJDKPDBYILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889045.png)
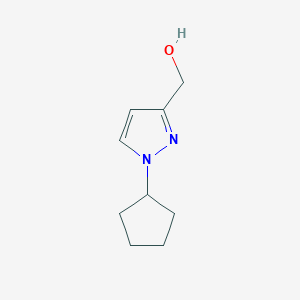
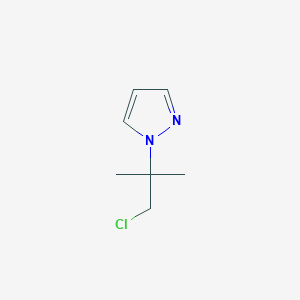
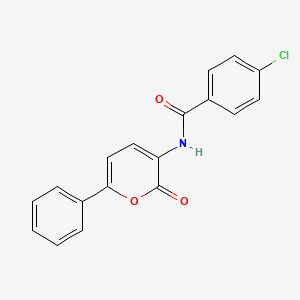
![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)
![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)
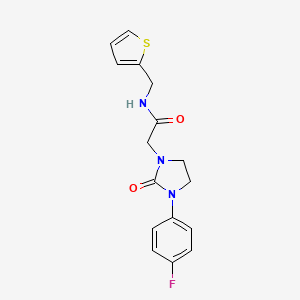

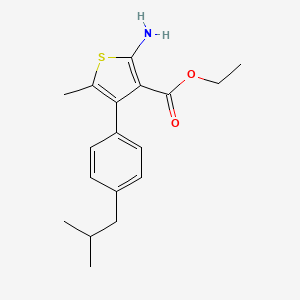
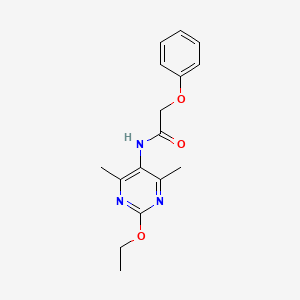
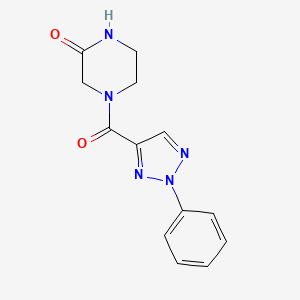
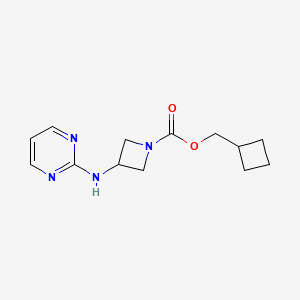
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)